Synthesis and characterization of 5-Amino-1-isobutyl-1,3-dihydro-indol-2-one
Synthesis and characterization of 5-Amino-1-isobutyl-1,3-dihydro-indol-2-one
An In-depth Technical Guide to the Synthesis and Characterization of 5-Amino-1-isobutyl-1,3-dihydro-indol-2-one
Abstract
The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] This guide provides a comprehensive, in-depth technical overview of a robust and reproducible synthetic pathway to 5-Amino-1-isobutyl-1,3-dihydro-indol-2-one, a key intermediate for drug discovery and development. We will explore the strategic rationale behind a three-step synthesis, detailing the nitration of oxindole, subsequent N-alkylation, and final reduction. Furthermore, this document establishes a full characterization protocol utilizing Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to validate the identity, structure, and purity of the final compound. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize and validate this and structurally related molecules.
Rationale and Synthetic Strategy
The synthesis of substituted oxindoles is a cornerstone of modern synthetic chemistry. Our strategy for producing 5-Amino-1-isobutyl-1,3-dihydro-indol-2-one is predicated on a robust, three-step linear sequence that utilizes readily available starting materials and high-yielding transformations.
Retrosynthetic Analysis: The target molecule can be disconnected at the C-N bond of the C5-amino group and the N1-isobutyl bond. This suggests a synthetic route starting from a commercially available oxindole core. The amino group can be installed via the reduction of a nitro group, a reliable and high-yielding transformation. The isobutyl group can be introduced via N-alkylation. This leads to the following forward synthetic plan:
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Nitration: Electrophilic aromatic substitution on the electron-rich oxindole ring to install a nitro group at the C5 position.
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N-Alkylation: Nucleophilic substitution by the deprotonated indole nitrogen onto an isobutyl halide.
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Reduction: Conversion of the C5-nitro group to the target primary amine.
This pathway is strategically sound as it avoids potential side reactions that could occur if the N-alkylation were attempted on the more nucleophilic 5-aminooxindole.
Synthesis Workflow
The overall synthetic workflow is depicted below. It is designed for efficiency and scalability, with each step building upon a well-characterized intermediate.
Caption: Three-step synthesis of the target compound.
Detailed Experimental Protocols
Step 1: Synthesis of 5-Nitrooxindole
Rationale: The nitration of oxindole is a classic electrophilic aromatic substitution. The reaction is conducted at low temperatures using a mixture of concentrated sulfuric and nitric acids to generate the nitronium ion (NO₂⁺) in situ. Sulfuric acid protonates the nitric acid, facilitating the loss of a water molecule to form the highly electrophilic nitronium ion. The reaction temperature must be strictly controlled to prevent over-nitration and side-product formation.[2]
Protocol:
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To a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (100 mL).
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Cool the acid to -15 °C in an ice-salt bath.
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Slowly add oxindole (26 g, 0.195 mol) in portions, ensuring the temperature does not exceed -10 °C.
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Once the oxindole has completely dissolved, add fuming nitric acid (8.4 mL, 0.199 mol) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature at -15 °C.[2]
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After the addition is complete, allow the mixture to stir at -15 °C for an additional 30 minutes.
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Monitor the reaction by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate/Hexanes).
-
Carefully pour the reaction mixture onto crushed ice (500 g) with vigorous stirring.
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A yellow precipitate will form immediately.[2]
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Filter the solid using a Büchner funnel, wash thoroughly with cold deionized water until the filtrate is neutral (pH ~7), and dry under vacuum to yield 5-nitrooxindole as a yellow solid. The expected yield is typically high, around 98%.[2]
Step 2: Synthesis of 1-Isobutyl-5-nitro-1,3-dihydro-indol-2-one
Rationale: The N-alkylation of the oxindole nitrogen requires a strong base to deprotonate the N-H group, forming a nucleophilic indolide anion. Sodium hydride (NaH), a non-nucleophilic base, is ideal for this purpose as it irreversibly deprotonates the nitrogen, driving the reaction forward.[3] Anhydrous N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction.
Protocol:
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To a dry, argon-purged, three-necked round-bottom flask, add 5-nitrooxindole (10 g, 56.1 mmol) and anhydrous DMF (150 mL).
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Cool the resulting solution to 0 °C in an ice bath.
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Carefully add sodium hydride (60% dispersion in mineral oil, 2.7 g, 67.4 mmol, 1.2 eq) portion-wise. Effervescence (H₂ gas) will be observed.
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Allow the mixture to stir at 0 °C for 45 minutes to ensure complete deprotonation.
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Slowly add isobutyl bromide (7.3 mL, 67.4 mmol, 1.2 eq) dropwise.
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Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
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Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (100 mL).
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Extract the aqueous layer with ethyl acetate (3 x 150 mL).
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Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude residue by silica gel column chromatography (gradient elution, e.g., 10-30% ethyl acetate in hexanes) to afford 1-Isobutyl-5-nitro-1,3-dihydro-indol-2-one.
Step 3: Synthesis of 5-Amino-1-isobutyl-1,3-dihydro-indol-2-one
Rationale: The reduction of an aromatic nitro group to a primary amine is a common and reliable transformation. Tin(II) chloride dihydrate (SnCl₂·2H₂O) in a protic solvent like ethanol is an effective and mild reducing agent for this purpose. The reaction proceeds via a series of single-electron transfers from Sn(II) to the nitro group under acidic conditions (generated in situ or by addition of HCl).
Protocol:
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In a round-bottom flask, suspend 1-Isobutyl-5-nitro-1,3-dihydro-indol-2-one (5 g, 21.3 mmol) in ethanol (200 mL).
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Add tin(II) chloride dihydrate (24.1 g, 106.7 mmol, 5.0 eq) to the suspension.
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Heat the mixture to reflux (approx. 78 °C) and maintain for 2-3 hours. Monitor the disappearance of the starting material by TLC.
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After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol.
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Add deionized water (100 mL) and carefully basify the solution to pH 8-9 by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. A precipitate of tin salts will form.
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Extract the product into ethyl acetate (3 x 150 mL).
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Filter the combined organic layers through a pad of Celite to remove any remaining tin salts.
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Wash the filtrate with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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The resulting crude solid can be purified by recrystallization or a short silica gel plug to yield the final product, 5-Amino-1-isobutyl-1,3-dihydro-indol-2-one.
Characterization and Data Interpretation
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound.
Caption: Workflow for structural and purity analysis.
Expected Analytical Data
The following tables summarize the expected data from key analytical techniques for the final product, 5-Amino-1-isobutyl-1,3-dihydro-indol-2-one (Molecular Formula: C₁₂H₁₆N₂O, Molecular Weight: 204.27 g/mol ).
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~6.75 | d | 1H | H-7 | Aromatic proton ortho to the amide carbonyl. |
| ~6.60 | dd | 1H | H-6 | Aromatic proton ortho and meta to amino and carbonyl groups. |
| ~6.55 | d | 1H | H-4 | Aromatic proton ortho to the amino group. |
| ~3.60 | br s | 2H | -NH₂ | Exchangeable protons of the primary amine. |
| ~3.50 | d | 2H | N-CH₂ | Methylene protons adjacent to the indole nitrogen.[4] |
| ~3.45 | s | 2H | C3-CH₂ | Methylene protons of the oxindole ring. |
| ~2.10 | m | 1H | CH-(CH₃)₂ | Methine proton of the isobutyl group. |
| ~0.90 | d | 6H | -CH(CH₃)₂ | Diastereotopic methyl protons of the isobutyl group.[4] |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~176.0 | C=O (C2) | Carbonyl carbon of the lactam. |
| ~140.0 | C-5 | Aromatic carbon attached to the amino group. |
| ~135.0 | C-7a | Aromatic quaternary carbon. |
| ~127.0 | C-3a | Aromatic quaternary carbon. |
| ~118.0 | C-6 | Aromatic CH. |
| ~110.0 | C-7 | Aromatic CH. |
| ~108.0 | C-4 | Aromatic CH. |
| ~48.0 | N-CH₂ | Methylene carbon of the isobutyl group. |
| ~36.0 | C-3 | Methylene carbon of the oxindole ring. |
| ~28.0 | CH-(CH₃)₂ | Methine carbon of the isobutyl group. |
| ~20.0 | -CH(CH₃)₂ | Methyl carbons of the isobutyl group. |
Table 3: Key IR and MS Data
| Technique | Expected Value(s) | Interpretation |
| IR Spectroscopy | ~3450-3300 cm⁻¹ (two bands) | N-H stretching of the primary amine.[5] |
| ~1680 cm⁻¹ | C=O stretching of the lactam (amide). | |
| ~1620 cm⁻¹ | N-H bending of the primary amine. | |
| Mass Spectrometry (ESI+) | m/z = 205.13 [M+H]⁺ | Protonated molecular ion, confirming the molecular weight.[6] |
| m/z = 148.08 | Fragment corresponding to the loss of the isobutyl group. |
Safety Precautions
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Acids: Concentrated sulfuric and nitric acids are extremely corrosive. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
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Sodium Hydride: NaH is a highly reactive, flammable solid. It reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere (argon or nitrogen).
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Solvents: DMF is a skin and respiratory irritant. Halogenated solvents and other organic solvents should be handled in a well-ventilated fume hood.
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General: All manipulations should be performed by trained personnel in a well-equipped chemical laboratory.
Conclusion
This guide outlines a reliable and well-documented three-step synthesis for 5-Amino-1-isobutyl-1,3-dihydro-indol-2-one. The described protocols, from nitration and N-alkylation to the final reduction, are based on established chemical principles, ensuring high yields and purity. The comprehensive characterization plan provides a clear framework for validating the final product's identity, which is crucial for its application in research and drug development. By explaining the causality behind each experimental choice, this document serves not only as a protocol but also as an educational tool for scientists working in the field.
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